molecular formula C17H26F2N2 B13714025 N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide

N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide

Cat. No.: B13714025
M. Wt: 296.4 g/mol
InChI Key: GPSDWZDMKXZAHV-UHFFFAOYSA-N
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Description

N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide is a novel chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidamide core substituted with butyl, difluoro, and methylpentan groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzonitrile with N-butylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpentan-2-ylamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2,6-difluoro-N-methylbenzenesulfonamide
  • 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline

Uniqueness

N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H26F2N2

Molecular Weight

296.4 g/mol

IUPAC Name

N-butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C17H26F2N2/c1-5-6-10-21(13(4)11-12(2)3)17(20)16-14(18)8-7-9-15(16)19/h7-9,12-13,20H,5-6,10-11H2,1-4H3

InChI Key

GPSDWZDMKXZAHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(C)CC(C)C)C(=N)C1=C(C=CC=C1F)F

Origin of Product

United States

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